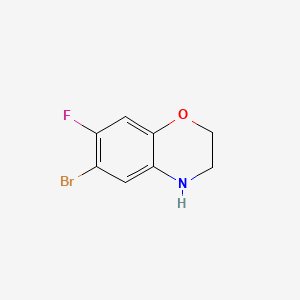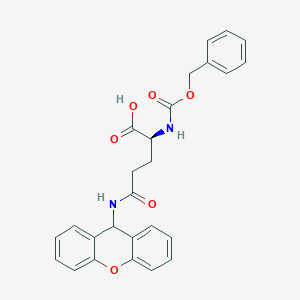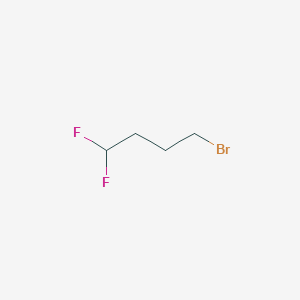
4-Bromo-1,1-difluorobutane
Übersicht
Beschreibung
“4-Bromo-1,1-difluorobutane” is an organic compound with the CAS Number: 1457946-33-6 . It has a molecular weight of 173 .
Molecular Structure Analysis
The molecular formula of “4-Bromo-1,1-difluorobutane” is C4H7BrF2 . This indicates that the molecule consists of 4 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 fluorine atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1,1-difluorobutane” include a density of 1.5±0.1 g/cm3, a boiling point of 120.3±8.0 °C at 760 mmHg, and a vapour pressure of 18.4±0.2 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Copolymerization and Synthesis
4-Bromo-1,1-difluorobutane has been used in the synthesis and copolymerization of various chemical compounds. For instance, it was utilized in the synthesis and co-telomerization with hexafluoropropene oxide derived acid fluorides, where transformation of bromine-containing acid fluorides to hydrogen terminated compounds was observed (Ito et al., 1979). Another study examined the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene, synthesizing a bromofluorinated alkene which led to the development of bromo-containing poly(vinylidene fluoride)s (Guiot et al., 2005).
Electrochemical Reduction
In electrochemical research, 4-Bromo-1,1-difluorobutane played a role in the study of electrochemical behavior and reduction at carbon cathodes in dimethylformamide. This study explored the variety of products generated from the reduction of compounds including 1,4-dibromobutane (Pritts & Peters, 1995).
Stereoselective Epoxidation
4-Bromo-1,1-difluorobutane has also been used in stereoselective epoxidation studies with alkene-utilizing bacteria, exploring the enantiomeric compositions of bromo and hydroxy epoxybutanes. This highlighted the influence of bromine atoms on the stereochemical course of microbial epoxidation (Archelas et al., 1988).
NMR Investigations
There have been comprehensive nuclear magnetic resonance (NMR) investigations of compounds like 1-bromo-3,4,4-trifluorobutene-4, where all chemical shifts and coupling constants were determined for systems involving 4-Bromo-1,1-difluorobutane (Hinton & Jaques, 1973).
Vibrational Spectra and Rotational Isomerism
Studies in vibrational spectroscopy have included 4-Bromo-1,1-difluorobutane, analyzing the Raman and infrared spectra of similar compounds for understanding rotational isomerism in various states of aggregation (Matsuura et al., 1979).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1,1-difluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2/c5-3-1-2-4(6)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIOCMDYOLTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,1-difluorobutane | |
CAS RN |
1457946-33-6 | |
| Record name | 4-bromo-1,1-difluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



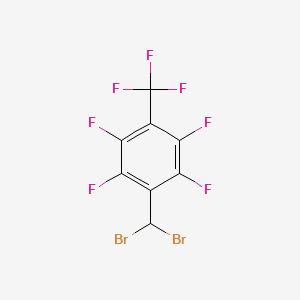
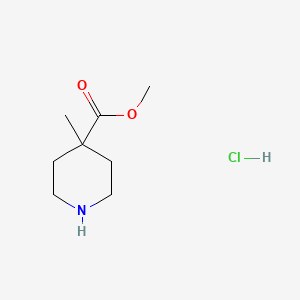
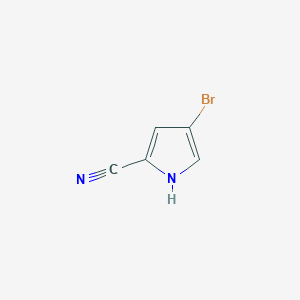

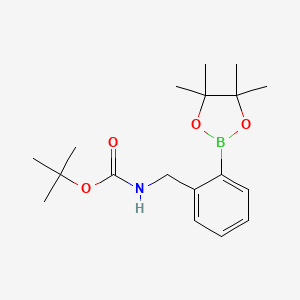

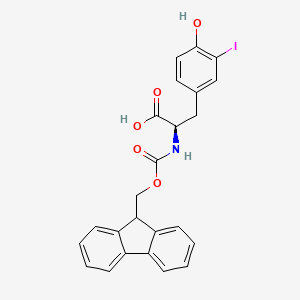


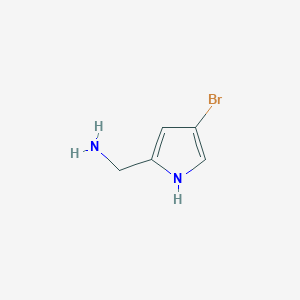
![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)
